![molecular formula C10H22N4O B14629429 5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one CAS No. 54272-01-4](/img/structure/B14629429.png)
5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one is a chemical compound with the molecular formula C10H22N4O It is a triazinanone derivative, characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a triazinanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one typically involves the reaction of diethylamine with a suitable propylating agent, followed by cyclization to form the triazinanone ring. One common method includes the following steps:
Alkylation: Diethylamine reacts with 3-chloropropylamine in the presence of a base such as sodium hydroxide to form 3-(diethylamino)propylamine.
Cyclization: The resulting 3-(diethylamino)propylamine undergoes cyclization with cyanuric chloride under controlled conditions to form the triazinanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazinanone derivatives.
科学的研究の応用
5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The triazinanone ring provides structural stability and specificity to the compound’s interactions.
類似化合物との比較
Similar Compounds
- 5-[3-(Dimethylamino)propyl]-1,3,5-triazinan-2-one
- 3-(Diethylamino)propyl isothiocyanate
- 1-Propanol, 3-(diethylamino)-
Uniqueness
5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one is unique due to its specific structural features, such as the diethylamino group and the triazinanone ring These features confer distinct chemical reactivity and biological activity compared to similar compounds
特性
CAS番号 |
54272-01-4 |
|---|---|
分子式 |
C10H22N4O |
分子量 |
214.31 g/mol |
IUPAC名 |
5-[3-(diethylamino)propyl]-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C10H22N4O/c1-3-13(4-2)6-5-7-14-8-11-10(15)12-9-14/h3-9H2,1-2H3,(H2,11,12,15) |
InChIキー |
PXEMWFUJJJEQHO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN1CNC(=O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


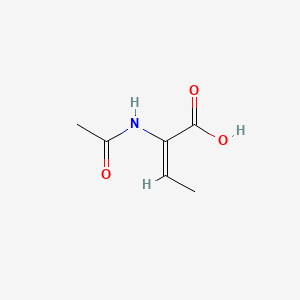


![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
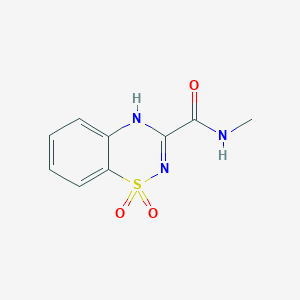
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

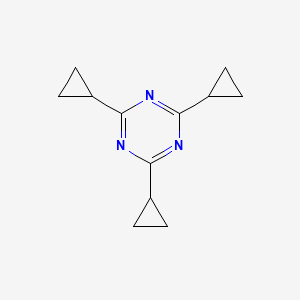
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
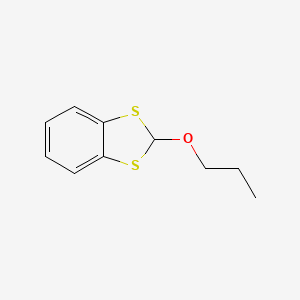
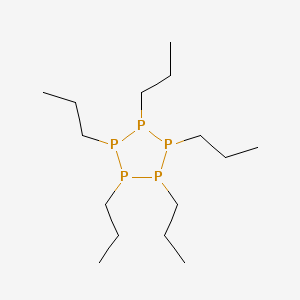
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
